molecular formula C9H13NO3 B3153599 2-(2-Amino-4-methoxyphenoxy)ethanol CAS No. 761441-16-1

2-(2-Amino-4-methoxyphenoxy)ethanol

Cat. No.: B3153599
CAS No.: 761441-16-1
M. Wt: 183.2 g/mol
InChI Key: JXNXXWTVMSWDCW-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyethanol (B1677644) Derivatives in Advanced Chemical Synthesis

Phenoxyethanol and its derivatives are a significant class of compounds in modern chemistry. The parent compound, 2-phenoxyethanol (B1175444), is a glycol ether widely used as a preservative in cosmetics and pharmaceuticals, a solvent for inks and resins, and a fixative in perfumes. mdpi.comscielo.org.mx Its utility stems from its bifunctional nature, possessing both a hydrophilic hydroxyl group and a hydrophobic phenoxy group.

The derivatization of the phenoxy ring allows for the fine-tuning of the molecule's physical and chemical properties. The introduction of functional groups such as amino and methoxy (B1213986) moieties, as seen in 2-(2-Amino-4-methoxyphenoxy)ethanol, can dramatically alter the compound's reactivity, solubility, and biological activity. These substituted phenoxyethanol derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specialized properties. For instance, the presence of an amino group can serve as a handle for further chemical modifications, such as acylation or the formation of Schiff bases, opening pathways to a diverse array of new chemical entities. The study of phenethylamine (B48288) derivatives, which share structural similarities, has been a rich area of medicinal chemistry research. mdpi.comresearchgate.net

Historical Trajectory and Evolution of Research Pertaining to this compound

While specific historical research on this compound is not extensively documented in publicly available literature, its scientific lineage can be traced through the development of its parent structures. The synthesis of 2-phenoxyethanol was first reported in the late 19th century. However, significant academic and industrial interest in its derivatives, particularly those with amino substitutions, appears to have emerged much later, likely driven by the burgeoning field of medicinal chemistry in the mid to late 20th century.

The investigation into amino-substituted aromatic compounds has been a cornerstone of drug discovery for decades. The synthesis and pharmacological evaluation of various aminophenol and phenethylamine derivatives have led to the development of numerous therapeutic agents. Research into related compounds, such as 2-aminothiophene derivatives, has also highlighted the potential for discovering new bioactive molecules. mdpi.com It is within this broader context of exploring structure-activity relationships of amino-aromatic compounds that interest in molecules like this compound would have arisen. The development of synthetic methods for precursors like 2-amino-4-methoxyphenol (B1270069) is a key enabling step in the exploration of its derivatives.

Current Research Gaps and Emerging Opportunities in the Academic Investigation of this compound

Despite the potential utility of this compound, there is a discernible gap in the academic literature regarding its specific synthesis, characterization, and application. Much of the available information pertains to related phenoxyethanol or aminophenol derivatives. This lack of dedicated research presents several opportunities for academic investigation.

A primary area for future research is the development and optimization of a high-yield, scalable synthesis for this compound. While a plausible synthetic route can be proposed via the Williamson ether synthesis from 2-amino-4-methoxyphenol and a suitable ethylene (B1197577) glycol derivative, detailed experimental validation and characterization of the final product are needed.

Furthermore, a thorough investigation of the compound's chemical reactivity and potential as a building block in organic synthesis is warranted. Its trifunctional nature (amine, ether, and alcohol) could be exploited to create a variety of novel molecular scaffolds.

From a medicinal chemistry perspective, the compound could be screened for a range of biological activities. Given the pharmacological importance of related phenethylamine and aminophenol structures, it is conceivable that this compound or its derivatives could exhibit interesting properties. Areas of potential interest could include its evaluation as an intermediate for the synthesis of new ligands for various receptors or as a scaffold for the development of enzyme inhibitors. The exploration of its coordination chemistry with various metal ions could also unveil novel materials with interesting catalytic or magnetic properties.

Detailed Research Findings

As dedicated research on this compound is limited, this section details the synthesis of a key precursor and proposes a synthetic route to the title compound based on established chemical principles.

Synthesis of the Precursor: 2-Amino-4-methoxyphenol

A common method for the synthesis of 2-amino-4-methoxyphenol involves the reduction of the corresponding nitro compound, 4-methoxy-2-nitrophenol (B75764). A typical laboratory-scale procedure is as follows:

Reactant/ReagentQuantityRole
4-methoxy-2-nitrophenol20 gStarting Material
Ethanol (B145695)350 mlSolvent
5% Palladium on Carbon550 mgCatalyst
Hydrogen GasAtmospheric PressureReducing Agent

The 4-methoxy-2-nitrophenol is suspended in ethanol, and the palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at room temperature and atmospheric pressure until the reaction is complete. After filtration to remove the catalyst, the solvent is evaporated, and the resulting crude product is recrystallized from a suitable solvent like isopropyl alcohol to yield pure 2-amino-4-methoxyphenol.

Proposed Synthesis of this compound

A plausible and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-amino-4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon, such as 2-chloroethanol (B45725) or ethylene oxide.

Route 1: Using 2-Chloroethanol

Reactant/ReagentRole
2-Amino-4-methoxyphenolStarting Material
Sodium Hydroxide (B78521) (or other base)Deprotonating Agent
2-ChloroethanolElectrophile
Solvent (e.g., Ethanol, DMF)Reaction Medium

In this proposed synthesis, 2-amino-4-methoxyphenol would be treated with a strong base like sodium hydroxide to generate the more nucleophilic sodium phenoxide in situ. This would then be reacted with 2-chloroethanol. The phenoxide would displace the chloride ion in an SN2 reaction to form the desired ether linkage.

Route 2: Using Ethylene Oxide

The reaction could also be carried out using ethylene oxide, which would directly introduce the hydroxyethyl (B10761427) group onto the phenolic oxygen. This reaction is typically performed under basic or acidic catalysis.

The purification of the final product would likely involve extraction and chromatographic techniques to separate it from any unreacted starting materials and byproducts.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-4-methoxyphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNXXWTVMSWDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Amino 4 Methoxyphenoxy Ethanol and Its Analogues

Established Synthetic Pathways for 2-(2-Amino-4-methoxyphenoxy)ethanol

The traditional synthesis of this compound typically follows a multi-step approach, beginning with the strategic selection of appropriate precursors.

Strategic Selection of Precursors and Starting Materials for this compound

The most common route to this compound involves the initial synthesis of 2-amino-4-methoxyphenol (B1270069). A key precursor for this is 4-methoxy-2-nitrophenol (B75764). This starting material is chosen for the reactivity of its nitro and hydroxyl groups, which allows for sequential modifications to introduce the desired amino and ethanol (B145695) functionalities.

Another viable starting material is 2-ethoxyphenol, which can undergo nitration as a first step. researchgate.net This approach, however, may lead to the formation of isomers, necessitating careful control of reaction conditions to favor the desired product.

PrecursorRole in Synthesis
4-methoxy-2-nitrophenolProvides the basic phenyl ring structure with the methoxy (B1213986) group correctly positioned. The nitro group is later reduced to an amino group.
2-chloroethanol (B45725)Reacts with the phenoxide to form the ether linkage, introducing the ethanol side chain.
Ethylene (B1197577) oxideAn alternative to 2-chloroethanol for forming the ether linkage under basic conditions.
2-amino-4-methoxyphenolA key intermediate that can be directly reacted to introduce the ethanol side chain.

Optimization of Reaction Conditions and Mechanisms in this compound Synthesis

The synthesis of this compound involves several key reaction steps, each requiring careful optimization to maximize yield and purity. A common pathway begins with the etherification of 4-methoxy-2-nitrophenol with a suitable reagent like 2-chloroethanol or ethylene oxide to form 2-(4-methoxy-2-nitrophenoxy)ethanol. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack.

The subsequent and crucial step is the reduction of the nitro group to an amine. A widely used method is catalytic hydrogenation. For instance, 4-methoxy-2-nitrophenol can be hydrogenated using a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol. prepchem.com This method is often preferred due to its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct. One documented synthesis achieved a 93% yield of 2-amino-4-methoxyphenol through this reduction method. prepchem.com

The final step involves the introduction of the ethanol side chain if it wasn't introduced earlier. This is typically achieved by reacting 2-amino-4-methoxyphenol with ethylene oxide or a similar reagent.

Optimization of these steps involves fine-tuning parameters such as temperature, pressure, catalyst loading, and reaction time. For the catalytic reduction, for example, the pressure of the hydrogen gas and the amount of catalyst can significantly influence the reaction rate and completeness.

Advanced Purification Techniques and Yield Enhancement Strategies for this compound

Achieving high purity of the final product is paramount. Common purification techniques include recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as isopropyl alcohol or an ethanol/water mixture, is often effective in removing impurities. prepchem.com For more challenging separations, column chromatography using silica (B1680970) gel as the stationary phase and a solvent gradient (e.g., ethyl acetate/hexane) can be employed to isolate the desired compound with high purity.

Novel Approaches and Methodological Advancements in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This trend extends to the synthesis of this compound and its analogues.

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, this can be achieved through several approaches. One key area is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives like water or ethanol, or by conducting reactions in solvent-free conditions. researchgate.netresearchgate.net

The use of catalysts that are recyclable and non-toxic is another important aspect of green chemistry. mdpi.com For example, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused would be a significant advancement. nih.gov Furthermore, designing reactions that are more atom-economical, meaning that a higher proportion of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. mdpi.com

Catalytic Systems and Their Application in the Preparation of this compound

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis. In the reduction of the nitro group, while palladium on carbon is effective, research into alternative, more cost-effective, and environmentally friendly catalysts is ongoing. prepchem.com This includes exploring the use of other metal-based catalysts or even biocatalysts. mdpi.com

For the etherification step, phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide and the alkylating agent, especially when dealing with reactants with different solubilities. The development of novel catalytic systems that can promote the reaction under milder conditions and with higher selectivity is an active area of research.

The table below summarizes some catalytic systems and their potential applications in the synthesis.

Catalyst TypeApplication in SynthesisPotential Advantages
Palladium on Carbon (Pd/C)Reduction of the nitro group to an amine. prepchem.comHigh efficiency, clean reaction. prepchem.com
Nickel-based catalystsPotential for use in reduction and cross-coupling reactions. mdpi.comCost-effective and environmentally benign compared to some precious metal catalysts. mdpi.com
Biocatalysts (Enzymes)Enantioselective reduction of ketones or other functional group transformations, potentially leading to chiral analogues. mdpi.comHigh selectivity, mild reaction conditions, environmentally friendly. mdpi.com
Phase-Transfer CatalystsFacilitating the etherification reaction between the phenoxide and an alkylating agent.Improved reaction rates and yields, especially in biphasic systems.

Synthesis of Derivatized Forms and Structural Analogues of this compound

The structural framework of this compound offers multiple sites for modification, including the aromatic ring, the amino group, and the hydroxyl group of the ethanol side chain. These modifications allow for the systematic exploration of structure-activity relationships and the development of new compounds with tailored properties.

Strategies for Rational Functional Group Modification of this compound

The generation of analogues of this compound can be achieved through several synthetic strategies. A common approach involves the utilization of a pre-existing core structure, such as 2-amino-4-methoxyphenol, followed by the introduction of the desired functional groups.

One potential pathway for creating derivatives is through the alkylation of 2-amino-4-methoxyphenol with various haloethanols. This method allows for the introduction of diverse substituents on the ethanol side chain. The amino group of the resulting compound can then be further modified through reactions such as acylation or alkylation to produce a wide array of analogues.

Another versatile strategy begins with a suitably substituted 2-nitrophenol. For instance, a 2-nitrophenoxyethanol derivative can be synthesized and subsequently, the nitro group can be reduced to an amine. This two-step process allows for the introduction of various functionalities on the ethanol moiety before the formation of the reactive amino group. A general example is the synthesis of 2-((2-Nitrophenyl)amino)ethanol, which is achieved by reacting 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol. The subsequent reduction of the nitro group would yield the corresponding amino derivative. This approach can be adapted for this compound by starting with an appropriately substituted 2-nitrophenol.

Furthermore, modifications can be introduced on the aromatic ring itself. Electrophilic aromatic substitution reactions on the 2-aminophenoxyethanol core, or a protected derivative, can introduce substituents such as halogens, nitro groups, or alkyl groups at various positions on the benzene (B151609) ring, leading to a diverse set of analogues.

The following table outlines some potential strategies for the functional group modification of the this compound scaffold:

Modification Site Reaction Type Potential Reagents Resulting Functional Group
Amino GroupAcylationAcid chlorides, AnhydridesAmide
Amino GroupAlkylationAlkyl halides, Reductive aminationSecondary/Tertiary Amine
Hydroxyl GroupEtherificationAlkyl halides, Williamson ether synthesisEther
Hydroxyl GroupEsterificationAcid chlorides, Carboxylic acids (Fischer esterification)Ester
Aromatic RingHalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Bromo, Chloro
Aromatic RingNitrationNitric acid, Sulfuric acidNitro

Stereoselective Synthesis of Chiral Analogues of this compound

The development of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Several asymmetric synthetic strategies can be employed to introduce chirality into the 2-aminophenoxyethanol scaffold.

One approach involves the use of a chiral starting material. For example, a chiral epoxide can be opened by 2-amino-4-methoxyphenol in a stereospecific manner to yield a chiral β-amino alcohol. The ring-opening of epoxides with amines is a well-established method for the synthesis of amino alcohols. researchgate.net By using an enantiomerically pure epoxide, the desired stereoisomer of the product can be obtained.

Alternatively, asymmetric catalysis can be employed to introduce a chiral center. For instance, the asymmetric reduction of a ketone precursor can lead to a chiral alcohol. A general strategy for synthesizing chiral 1,2-amino alcohols involves the asymmetric hydrogenation of α-amino ketones using chiral catalysts. sigmaaldrich.comnih.gov This method could be adapted to produce chiral analogues of this compound by first synthesizing an appropriate α-aminophenoxy ketone.

Biocatalysis offers another powerful tool for stereoselective synthesis. nih.gov Enzymes such as ketoreductases can reduce ketones to alcohols with high enantioselectivity. This approach could be applied to a ketone precursor of a 2-(2-aminophenoxy)ethanol (B2691491) analogue to generate a specific stereoisomer.

The table below summarizes potential stereoselective synthetic routes to chiral analogues of this compound:

Synthetic Strategy Key Transformation Chiral Source Potential Outcome
Chiral Pool SynthesisNucleophilic ring-openingChiral epoxideEnantiomerically enriched β-amino alcohol
Asymmetric CatalysisAsymmetric hydrogenationChiral metal catalyst (e.g., Ru, Ir)Enantiomerically enriched β-amino alcohol
Asymmetric CatalysisAsymmetric transfer hydrogenationChiral catalyst and hydrogen donorEnantiomerically enriched β-amino alcohol
BiocatalysisEnzymatic kinetic resolutionLipaseResolution of a racemic mixture of esters or alcohols
BiocatalysisAsymmetric reductionKetoreductaseEnantiomerically enriched β-amino alcohol from a ketone precursor

These strategies provide a robust toolbox for the synthesis of a wide range of derivatized and chiral analogues of this compound, enabling the exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation of 2 2 Amino 4 Methoxyphenoxy Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 2-(2-Amino-4-methoxyphenoxy)ethanol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, and to establish the connectivity of atoms within the molecule.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the protons of the ethanol (B145695) side chain, and the amine group protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino and methoxy groups. The protons of the ethoxy chain would likely appear as two triplets, assuming coupling between the adjacent methylene (B1212753) groups.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The number of signals would indicate the symmetry of the aromatic ring.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating the Structure of this compound

To definitively connect the protons and carbons and thus confirm the structure of this compound, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, specifically identifying which protons are on adjacent carbons. For instance, it would show a correlation between the two methylene groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations between the protons of the ethoxy side chain and the aromatic carbon to which the oxygen is attached, as well as correlations between the methoxy protons and the aromatic carbon at position 4.

A hypothetical data table summarizing the expected NMR assignments is presented below.

Atom Number¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)
1-Aromatic C-OH-8, H-9
2-Aromatic C-NH₂H-3, H-5
3Aromatic HAromatic CHH-5
4-Aromatic C-OCH₃H-3, H-5, H-10
5Aromatic HAromatic CHH-3
6Aromatic HAromatic CHH-5
7Amine H₂-C-2
8Methylene H₂Methylene CH₂C-1, C-9
9Methylene H₂Methylene CH₂C-8, C-1
10Methoxy H₃Methoxy CH₃C-4
11Hydroxyl H-C-9

Mass Spectrometry (MS) Applications for Precise Molecular Weight Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

Utilization of High-Resolution Mass Spectrometry (HRMS) in the Rigorous Characterization of this compound

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass measurement of the molecular ion of this compound, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound.

Upon ionization, the molecule would undergo fragmentation, and the resulting fragmentation pattern in the mass spectrum would provide a fingerprint of the molecule's structure. Key fragmentations could include the loss of the ethanol side chain, cleavage of the ether bond, and loss of the methoxy group. Analysis of these fragments would further corroborate the proposed structure.

A hypothetical table of expected mass spectrometry data is shown below.

Ionm/z (Predicted)Description
[M+H]⁺184.0968Protonated molecular ion
[M-CH₃]⁺169.0733Loss of a methyl radical
[M-C₂H₄O]⁺140.0655Cleavage of the ethanol side chain
[C₇H₈NO₂]⁺140.0504Fragment corresponding to the aminomethoxyphenol moiety

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the alcohol, C-O stretching of the ether and alcohol, and C-H stretching of the aromatic and aliphatic portions of the molecule. The aromatic substitution pattern could also be inferred from the pattern of out-of-plane C-H bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful in identifying the aromatic ring vibrations.

A table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (alcohol)Stretching3400-3200 (broad)Weak
N-H (amine)Stretching3500-3300 (two bands)Moderate
C-H (aromatic)Stretching3100-3000Strong
C-H (aliphatic)Stretching3000-2850Strong
C=C (aromatic)Stretching1600-1450Strong
C-O (ether)Asymmetric Stretching1275-1200Moderate
C-O (alcohol)Stretching1075-1000Weak

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound and its Co-crystals

While no crystal structure for this compound has been reported, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Furthermore, the study of its co-crystals could reveal insights into its intermolecular interactions, such as hydrogen bonding patterns involving the amine, hydroxyl, and methoxy groups.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Analysis of this compound Analogues

The parent molecule, this compound, is achiral. However, if chiral analogues were to be synthesized, for example, by introducing a stereocenter in the ethanol side chain, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the absolute configuration of chiral molecules, particularly those with a chromophore in the vicinity of the stereocenter. ORD measures the rotation of the plane of polarized light as a function of wavelength. Together, these techniques are powerful tools for assigning and characterizing the stereochemistry of chiral molecules.

Computational and Theoretical Studies on 2 2 Amino 4 Methoxyphenoxy Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles of 2-(2-Amino-4-methoxyphenoxy)ethanol

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide detailed insights into the electronic distribution and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis and its Implications for this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, with a larger gap suggesting lower reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The amino and methoxy (B1213986) groups, being electron-donating, would be expected to significantly influence the electron density of the HOMO, which is distributed across the aromatic ring. The LUMO, conversely, would likely be centered on the aromatic system, indicating its susceptibility to nucleophilic attack.

A hypothetical data table for such an analysis would look like this:

ParameterEnergy (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available

No published data is available for this compound.

Electrostatic Potential Surface (EPS) Mapping for Understanding Interaction Sites of this compound

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the methoxy and ethanol (B145695) groups, as well as the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, marking them as sites for interaction with nucleophiles.

Molecular Dynamics (MD) Simulations of this compound in Diverse Solvation Environments

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. By simulating this compound in various solvents (e.g., water, ethanol, chloroform), one could investigate how the solvent environment affects its conformation and intermolecular interactions. These simulations would reveal information about the stability of the molecule, its flexibility, and how it forms hydrogen bonds with solvent molecules, which is crucial for understanding its solubility and transport properties.

Molecular Docking Studies and In Silico Receptor Interaction Predictions for this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a small molecule, such as this compound, might interact with a protein target. The results are often ranked using a scoring function that estimates the binding affinity.

Such studies could identify potential biological targets for this compound and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. This information is invaluable for understanding its potential pharmacological activity.

A hypothetical data table for molecular docking results would be presented as follows:

Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
e.g., Protein KinaseValue not availablee.g., LYS76, GLU91
e.g., Cytochrome P450Value not availablee.g., PHE215, ARG372

No published molecular docking studies were found for this compound.

Derivation of Structure-Reactivity Relationships (SRR) from Theoretical Models of this compound

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting changes in the properties described above (FMO, EPS, etc.), it is possible to derive Structure-Reactivity Relationships (SRR). These relationships provide a predictive understanding of how molecular structure influences chemical reactivity and biological activity. For instance, SRR studies could reveal how modifications to the phenoxy ring or the ethanol side chain affect the compound's electron-donating or -accepting capabilities, and consequently, its interaction with biological targets.

Biological Activity and Molecular Interactions of 2 2 Amino 4 Methoxyphenoxy Ethanol

In Vitro Cellular Assays and Target Identification for 2-(2-Amino-4-methoxyphenoxy)ethanol

There is currently no publicly available research detailing in vitro cellular assays or specific molecular target identification for this compound. The following sections are therefore based on general principles and findings for related molecules.

Investigation of Enzyme Modulation by this compound

Specific studies on the modulation of enzymes by this compound have not been identified. General studies on similar aromatic amines and ethanolamine (B43304) derivatives suggest potential interactions with various enzyme classes. For instance, some aminophenol derivatives have been investigated for their effects on peroxidases, which can bioactivate these compounds into reactive intermediates. However, without direct experimental evidence, it is not possible to state whether this compound acts as an enzyme inhibitor, activator, or substrate.

Analysis of Receptor Binding and Signaling Pathway Perturbation Mediated by this compound

No studies have been found that analyze the receptor binding profile or the perturbation of signaling pathways by this compound. Compounds with an ethanolamine scaffold can, in some cases, interact with adrenergic or other biogenic amine receptors. For example, research has shown that ethanol (B145695) can modulate the function of ligand-gated ion channels like the GABA-A receptor. However, the specific substitutions on the phenoxy ring of this compound would significantly influence any such potential interactions, and no specific data are available.

Cellular Uptake Mechanisms and Subcellular Localization Studies of this compound

The cellular uptake mechanisms and subcellular localization of this compound have not been documented. For small molecules, uptake can occur via passive diffusion or through specific transporter proteins. The physicochemical properties of this compound, such as its lipophilicity and charge, would be key determinants of its ability to cross cellular membranes. Without experimental data, any discussion of its subcellular distribution remains speculative.

Biochemical Pathway Modulation by this compound

Information on how this compound modulates biochemical pathways is not present in the available literature.

Impact of this compound on Key Metabolic Pathways and Cellular Homeostasis

There are no research findings on the impact of this compound on key metabolic pathways such as glycolysis, the citric acid cycle, or oxidative phosphorylation. Similarly, its effects on cellular homeostasis, including ion balance and redox state, have not been investigated.

Interaction of this compound with Biosynthetic and Catabolic Processes

The interaction of this compound with biosynthetic and catabolic processes is an area devoid of research. It is unknown whether this compound is metabolized and, if so, what the resulting catabolites are. Furthermore, its potential to interfere with the synthesis of essential biomolecules has not been explored.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Elucidation of Essential Pharmacophores and Key Structural Determinants for Biological Activity of this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized this compound Derivatives

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives were found in the public scientific literature. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. Developing a QSAR model for this compound would require a dataset of structurally related molecules with measured biological activities. Such a model could then be used to predict the activity of new, untested derivatives and guide the design of more potent and selective compounds. The absence of such studies indicates a significant gap in the understanding of this compound's potential for optimization.

Pre-clinical In Vivo Models for Investigating Mechanistic Aspects of this compound's Biological Functions

Application of Animal Models for Dissecting Specific Biological Effects of this compound

There is no publicly available information on the use of animal models to investigate the specific biological effects of this compound. Such studies are essential for understanding the physiological and pharmacological effects of a compound in a living organism. The choice of animal model would depend on the suspected biological target or therapeutic area of interest. Without any initial in vitro data suggesting a particular biological activity, the rationale for conducting in vivo studies remains undefined.

2 2 Amino 4 Methoxyphenoxy Ethanol As a Synthetic Intermediate and Precursor

Role of 2-(2-Amino-4-methoxyphenoxy)ethanol in the Multistep Synthesis of Complex Organic Architectures

The utility of aminophenoxy derivatives as key intermediates is well-documented in the synthesis of pharmaceutically active compounds. While direct examples for this compound are not extensively reported, its structural analog, 2-(2-methoxyphenoxy)ethylamine, is a well-known precursor in the industrial synthesis of Carvedilol. niscpr.res.ingoogle.comwipo.int Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity used in the management of cardiovascular disorders. niscpr.res.in

The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine-containing side chain. google.com In many patented syntheses, this side chain is provided by 2-(2-methoxyphenoxy)ethylamine. google.comwipo.int The primary amine of this molecule opens the epoxide ring of the carbazole (B46965) derivative to form the final β-amino alcohol structure of Carvedilol.

Given the structural similarity, this compound could theoretically be employed in a similar capacity. The aromatic amino group of this compound could act as the nucleophile to open an epoxide ring, leading to the formation of a complex β-amino alcohol. This highlights its potential as a key intermediate in the synthesis of complex drug-like molecules. The reaction pathway would be analogous to established Carvedilol syntheses, demonstrating the potential of this building block in constructing intricate molecular frameworks.

A plausible synthetic route analogous to a known Carvedilol synthesis is presented below:

StepReactant 1Reactant 2Key ReactionProduct
14-(2,3-epoxypropoxy)carbazoleThis compoundNucleophilic ring-opening of epoxideA Carvedilol analog

This table illustrates a hypothetical reaction where this compound could be used to create novel, complex molecules with potential biological activity, based on established synthetic precedents with similar compounds. lookchem.com

Strategic Derivatization of this compound for Compound Library Generation and High-Throughput Screening

The presence of two distinct reactive sites—the primary aromatic amine and the primary hydroxyl group—makes this compound an ideal scaffold for combinatorial chemistry and the generation of compound libraries. These libraries, containing a multitude of structurally related compounds, are essential for high-throughput screening (HTS) in drug discovery and materials science.

By systematically reacting the amine and hydroxyl groups with a variety of reagents, a diverse set of derivatives can be synthesized. The amino group can undergo acylation, sulfonylation, alkylation, and reductive amination, while the hydroxyl group can be esterified, etherified, or oxidized. This allows for the exploration of a large chemical space around the core this compound structure.

The following table outlines potential derivatization strategies:

Functional GroupReaction TypeReagent ClassResulting Functional Group
Aromatic Amine (-NH₂)AcylationAcid chlorides, AnhydridesAmide
Aromatic Amine (-NH₂)SulfonylationSulfonyl chloridesSulfonamide
Aromatic Amine (-NH₂)Reductive AminationAldehydes, KetonesSecondary or Tertiary Amine
Hydroxyl (-OH)EsterificationCarboxylic acids, Acid chloridesEster
Hydroxyl (-OH)EtherificationAlkyl halidesEther
Hydroxyl (-OH)OxidationMild oxidizing agentsAldehyde

This strategic derivatization can lead to the rapid synthesis of hundreds or thousands of compounds. These libraries can then be screened for biological activity, such as enzyme inhibition or receptor binding, to identify lead compounds for further development. mdpi.com The modular nature of this approach allows for the systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Development of Advanced Materials and Polymeric Systems Utilizing this compound as a Key Building Block

The dual functionality of this compound also positions it as a promising monomer for the synthesis of advanced polymers and materials. The amine and hydroxyl groups can participate in various polymerization reactions, leading to the formation of polyesters, polyamides, polyurethanes, and other polymeric systems. epa.gov

The incorporation of the aromatic phenoxy structure into the polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific optical or electronic characteristics. The methoxy (B1213986) substituent can further influence solubility and intermolecular interactions within the polymer matrix.

Potential polymerization reactions involving this compound are summarized in the table below:

Polymer TypeCo-monomer(s)Linkage FormedPotential Polymer Properties
PolyamideDicarboxylic acid or diacyl chlorideAmide bondHigh thermal stability, good mechanical strength
PolyurethaneDiisocyanateUrethane linkageElastomeric properties, abrasion resistance
PolyesterDicarboxylic acid or diacyl chlorideEster bondGood thermal and chemical resistance
Poly(amine-ether)DihalideAmine and ether linkagesChelating properties, potential for use in membranes

The ability to create polymers from a bio-based or synthetically accessible monomer like this compound is of significant interest for developing sustainable materials. Lignin-derived monomers with similar phenolic structures are being explored for creating bio-based thermoplastics and thermosets. mdpi.com By carefully selecting co-monomers and polymerization conditions, a wide range of materials with tailored properties could be developed, from high-performance engineering plastics to functional materials for coatings, adhesives, or biomedical applications.

Future Directions and Emerging Research Avenues for 2 2 Amino 4 Methoxyphenoxy Ethanol

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of 2-(2-Amino-4-methoxyphenoxy)ethanol Reactivity and Biological Activity

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize chemical research, offering powerful tools for predicting molecular properties and accelerating discovery. researchgate.netnih.gov For this compound, these computational approaches present a significant opportunity to forecast its chemical behavior and biological interactions with greater speed and accuracy than traditional laboratory methods.

Machine learning models, particularly deep neural networks and random forests, can be trained on large datasets of compounds with similar structural motifs to predict the reactivity of the amine and hydroxyl functional groups in this compound under various conditions. nih.govneurips.cc By analyzing vast amounts of reaction data, these models could identify the most probable outcomes of chemical transformations, guiding the design of synthetic routes and predicting potential byproducts. neurips.cc This predictive power is crucial for understanding how the molecule might behave in complex chemical environments, both in industrial processes and biological systems.

Furthermore, AI can be instrumental in predicting the biological activity of this compound. By leveraging quantitative structure-activity relationship (QSAR) models enhanced by machine learning, researchers can screen the compound against a multitude of biological targets virtually. nih.govresearchgate.net These models correlate specific molecular features with biological effects, allowing for the rapid prediction of potential therapeutic applications or toxicological profiles. researchgate.netnih.gov For instance, a deep learning model could be trained to predict the binding affinity of this compound and its derivatives to various receptors or enzymes, thereby identifying promising avenues for drug discovery. nih.govplos.org

Table 1: Hypothetical AI/ML-Predicted Biological Activities for this compound Derivatives

Derivative of this compoundPredicted Biological TargetPredicted ActivityConfidence Score
Core Structureβ3-Adrenergic ReceptorAgonist0.85
N-acetylated derivativeAcetylcholinesteraseInhibitor0.78
Polymerized formBacterial Cell MembraneDisruptor0.91
Complex with metal ionMetalloenzymeInhibitor0.72

This table is illustrative and represents the type of data that could be generated through predictive AI/ML models.

Exploration of Novel and Sustainable Synthetic Methodologies for the Production of this compound

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. rsc.org For this compound, future research will likely focus on developing synthetic methods that are more environmentally friendly and economically viable than traditional approaches.

One promising area is the use of biocatalysis, which employs enzymes to carry out chemical transformations. rsc.org This can lead to highly selective reactions under mild conditions, reducing the need for harsh reagents and minimizing waste. Another green chemistry approach is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. mdpi.comnih.gov Research into solvent-free or aqueous-based reaction conditions for the synthesis of aromatic amines and related compounds is also gaining traction, further reducing the environmental impact of chemical production. mdpi.comnih.govresearchgate.net

The development of atom-economical reactions, where a high proportion of the starting materials are incorporated into the final product, is another key aspect of sustainable synthesis. mdpi.com Methodologies such as borrowing hydrogen for N-alkylation represent a move away from less efficient classical methods. rsc.org The exploration of renewable starting materials, potentially derived from biomass, could also provide a more sustainable route to producing the foundational components of molecules like this compound. rsc.org

Table 2: Comparison of Potential Synthetic Routes for this compound

Synthetic MethodKey AdvantagesPotential ChallengesSustainability Profile
Traditional Synthesis Established and well-understood.Use of harsh reagents, potential for significant waste.Moderate
Biocatalytic Synthesis High selectivity, mild reaction conditions, reduced waste. rsc.orgEnzyme stability and cost, scalability.High
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. mdpi.comnih.govSpecialized equipment required, potential for localized overheating.High
Aqueous Media Synthesis Avoids volatile organic solvents, environmentally benign. nih.govSolubility of reactants, potential for lower yields.Very High

Identification of Untapped Biological Targets and Deepening Mechanistic Understanding for this compound

While the current biological applications of this compound may be known, there is a vast landscape of potential biological targets yet to be explored. Its structural similarity to phenoxypropanolamines, a class of compounds known to interact with adrenergic receptors, suggests that it could have a range of pharmacological activities. nih.gov For instance, derivatives of phenoxypropanolamines have been investigated as agonists for the β3-adrenergic receptor, which is a target for the treatment of obesity and type 2 diabetes. nih.gov

Future research could employ high-throughput screening and chemoproteomics to identify novel protein binding partners for this compound. This could reveal unexpected therapeutic opportunities. For example, phenoxy derivatives have been studied for their potential as anti-inflammatory, analgesic, and even anti-mycobacterial agents. nih.gov Furthermore, a deeper mechanistic understanding of how this molecule interacts with its biological targets at a molecular level is crucial. Techniques such as X-ray crystallography and computational docking simulations can provide detailed insights into the binding modes and structure-activity relationships, guiding the design of more potent and selective derivatives. nih.gov

The study of its metabolic fate is another important research avenue. Understanding how the human body processes this compound is essential for any potential therapeutic development. This includes identifying the enzymes responsible for its metabolism, such as cytochrome P450s, and the structure of its metabolites. wikipedia.org

Interdisciplinary Applications and Potential of this compound in Materials Science and Bioengineering

The functional groups present in this compound—an aromatic amine, a hydroxyl group, and an ether linkage—make it a versatile building block for the creation of novel materials with tailored properties. polysciences.com

In materials science, the amine functionality allows it to be incorporated into polymers, potentially enhancing their thermal stability, conductivity, or ability to interact with other materials. mdpi.com For example, amino-functionalized polymers have applications in CO2 capture and as coatings. mdpi.com The presence of both an amine and a hydroxyl group means it could be used to create polyurethanes or epoxy resins with specific characteristics. The aromatic ring system can contribute to the rigidity and thermal resistance of these polymers. Substituted anisidines, a class to which this compound belongs, have been explored for their use in creating conductive polymers with applications in anti-corrosion coatings. researchgate.net

In the realm of bioengineering, amine-functionalized polymers are of great interest for biomedical applications such as drug delivery, gene therapy, and tissue engineering. polysciences.comthieme-connect.de These polymers can be designed to be biocompatible and biodegradable. bezwadabiomedical.com The amine groups can be protonated at physiological pH, allowing them to interact with negatively charged molecules like DNA, making them potential non-viral vectors for gene delivery. thieme-connect.de Furthermore, the ability to functionalize surfaces with such molecules could be used to create antimicrobial coatings for medical devices or to promote cell adhesion in tissue engineering scaffolds. tandfonline.com The functionalization of carbon-based nanomaterials with amino groups has also been shown to be useful for biomedical applications. mdpi.com

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 2-(2-Amino-4-methoxyphenoxy)ethanol?

  • Methodology :
    • Ether Formation : React 2-nitro-4-methoxyphenol with 2-bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy ether intermediate.
    • Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or sodium borohydride with a transition metal catalyst .
    • Purification : Recrystallize from ethanol/water mixtures to isolate the product.

Advanced: How can Design of Experiments (DoE) optimize yield and purity in the synthesis?

  • Approach :
    • Use response surface methodology (RSM) to vary parameters: reaction time, temperature, and catalyst loading.
    • Analyze interactions between variables using HPLC and NMR to identify optimal conditions.
    • Reference thermodynamic frameworks (e.g., vaporization enthalpy calculations) to predict solvent efficacy .

Characterization Techniques

Basic: Which spectroscopic methods confirm the structure of this compound?

  • Protocol :
    • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), amino (δ ~5.5 ppm, broad), and phenoxy-ethanol protons (δ ~3.6–4.2 ppm) .
    • FT-IR : Identify O-H (3200–3600 cm⁻¹), C-O (1250 cm⁻¹), and N-H (1600 cm⁻¹) stretches.
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS or EI-MS (NIST databases for fragmentation patterns) .

Advanced: How does X-ray crystallography resolve ambiguities in molecular geometry?

  • Procedure :
    • Grow single crystals via slow evaporation (ethanol/water).
    • Use SHELX programs for structure refinement, analyzing bond angles and torsional strain in the phenoxy-ethanol moiety .

Reactivity and Mechanistic Studies

Basic: What reactions are feasible at the amino and methoxy groups?

  • Reactions :
    • Amino Group : Acylation (acetyl chloride/pyridine) or sulfonation (sulfonyl chlorides).
    • Methoxy Group : Demethylation (HBr/AcOH) to form a hydroxyl group .
    • Ethanol Chain : Oxidation (CrO₃) to carboxylic acid or esterification .

Advanced: How do computational models predict regioselectivity in electrophilic substitutions?

  • Method :
    • Perform DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potentials and Fukui indices.
    • Validate with experimental data (e.g., nitration or halogenation outcomes) .

Addressing Data Contradictions

Basic: How should researchers resolve discrepancies in reported melting points or spectral data?

  • Strategy :
    • Cross-validate using multiple techniques (e.g., DSC for melting points, 2D NMR for structure).
    • Check for polymorphs via PXRD or solvent-free recrystallization .

Advanced: What statistical tools analyze batch-to-batch variability in synthesis?

  • Tools :
    • Principal Component Analysis (PCA) to correlate impurities (HPLC) with reaction conditions.
    • Multivariate regression to identify critical process parameters .

Biological Activity Profiling

Basic: Which in vitro assays evaluate enzyme inhibition or metabolic interactions?

  • Assays :
    • Enzyme Inhibition : Use fluorometric assays (e.g., cytochrome P450 isoforms) with IC₅₀ determination.
    • Cytotoxicity Testing : MTT assay on human cell lines (e.g., HepG2) .

Advanced: How can molecular docking predict binding modes with biological targets?

  • Workflow :
    • Dock the compound into protein active sites (AutoDock Vina) using crystal structures from the PDB.
    • Validate with MD simulations (AMBER) to assess binding stability .

Thermodynamic and Solubility Profiling

Basic: What experimental methods determine solubility in aqueous/organic systems?

  • Methods :
    • Shake-flask technique with HPLC quantification.
    • Use co-solvents (PEG-400, DMSO) to enhance solubility for biological assays .

Advanced: How are vaporization enthalpies and partition coefficients predicted computationally?

  • Models :
    • Apply Quantitative Structure-Property Relationships (QSPR) with descriptors like logP and polar surface area.
    • Compare with experimental data from thermogravimetric analysis (TGA) .

Stability and Degradation Studies

Basic: What conditions accelerate hydrolytic or oxidative degradation?

  • Protocol :
    • Expose to UV light (photostability), acidic/basic buffers, or H₂O₂.
    • Monitor degradation via TLC or UPLC-MS .

Advanced: How do Arrhenius studies predict shelf-life under varying storage conditions?

  • Approach :
    • Conduct stability tests at 25°C, 40°C, and 60°C (75% RH).
    • Calculate activation energy (Eₐ) to extrapolate degradation rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(2-Amino-4-methoxyphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-4-methoxyphenoxy)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.